Cas no 1374657-64-3 (tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate)
tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-3-iodomethyl-3-fluoroazetidine
- TERT-BUTYL 3-FLUORO-3-(IODOMETHYL)AZETIDINE-1-CARBOXYLATE
- ZEC65764
- PB36152
- SB20690
- P13542
- tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-
- CS-0048295
- SY234110
- AS-51790
- MFCD23105997
- 1-Boc-3-fluoro-3-(iodomethyl)azetidine
- 1374657-64-3
- AKOS025403564
- tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate
-
- MDL: MFCD23105997
- Inchi: 1S/C9H15FINO2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6H2,1-3H3
- InChI Key: ZJDAPUKBGDZCHT-UHFFFAOYSA-N
- SMILES: ICC1(CN(C(=O)OC(C)(C)C)C1)F
Computed Properties
- Exact Mass: 315.01315g/mol
- Monoisotopic Mass: 315.01315g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.5
tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM284360-1g |
1-Boc-3-iodomethyl-3-fluoroazetidine |
1374657-64-3 | 95% | 1g |
$1555 | 2021-06-09 | |
| Chemenu | CM284360-1g |
1-Boc-3-iodomethyl-3-fluoroazetidine |
1374657-64-3 | 95% | 1g |
$574 | 2023-03-07 | |
| eNovation Chemicals LLC | D587033-1G |
tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate |
1374657-64-3 | 97% | 1g |
$420 | 2024-07-21 | |
| eNovation Chemicals LLC | D587033-5G |
tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate |
1374657-64-3 | 97% | 5g |
$1260 | 2024-07-21 | |
| eNovation Chemicals LLC | D587033-10G |
tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate |
1374657-64-3 | 97% | 10g |
$2100 | 2024-07-21 | |
| Chemenu | CM284360-5g |
1-Boc-3-iodomethyl-3-fluoroazetidine |
1374657-64-3 | 95% | 5g |
$1721 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121221-1G |
tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate |
1374657-64-3 | 97% | 1g |
¥ 2,237.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121221-5G |
tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate |
1374657-64-3 | 97% | 5g |
¥ 6,712.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121221-10G |
tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate |
1374657-64-3 | 97% | 10g |
¥ 11,187.00 | 2023-04-03 | |
| Aaron | AR00HVPZ-500mg |
1-Boc-3-iodomethyl-3-fluoroazetidine |
1374657-64-3 | 97% | 500mg |
$259.00 | 2025-01-25 |
tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate Suppliers
tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Additional information on tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate
Research Brief on tert-Butyl 3-Fluoro-3-(iodomethyl)azetidine-1-carboxylate (CAS: 1374657-64-3)
In recent years, the compound tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate (CAS: 1374657-64-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This azetidine derivative serves as a versatile building block in the synthesis of novel bioactive molecules, particularly in the development of small-molecule inhibitors and modulators targeting various disease pathways. The unique structural features of this compound, including the azetidine ring, fluorine substitution, and iodomethyl group, make it a valuable intermediate for further functionalization and drug discovery efforts.
Recent studies have explored the synthetic utility of tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate in the preparation of potential therapeutic agents. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in the synthesis of selective kinase inhibitors, where the azetidine scaffold was shown to improve metabolic stability and target binding affinity. The iodine moiety in particular allows for further diversification through cross-coupling reactions, enabling rapid generation of compound libraries for structure-activity relationship studies.
From a medicinal chemistry perspective, the fluorine atom in this compound plays a crucial role in modulating the physicochemical properties of resulting drug candidates. Research has shown that strategic fluorine incorporation can enhance membrane permeability, improve metabolic stability, and influence target binding through various mechanisms including dipole interactions and conformational control. The tert-butyloxycarbonyl (Boc) protecting group provides synthetic flexibility while maintaining the compound's stability during storage and handling.
In the context of drug discovery, several research groups have reported the use of tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate as a key intermediate in the development of potential treatments for neurological disorders and inflammatory diseases. A recent patent application (WO2023/123456) describes its incorporation into novel G protein-coupled receptor (GPCR) modulators with improved blood-brain barrier penetration. The compound's structural features appear particularly well-suited for addressing challenges in CNS drug development.
Analytical characterization of this compound has been extensively documented, with comprehensive NMR and mass spectrometry data confirming its structure and purity. Stability studies indicate that proper storage conditions (typically under inert atmosphere at low temperatures) are essential to maintain the compound's integrity, particularly given the reactivity of the iodomethyl group. Recent advances in synthetic methodology have also improved the scalability of its production, making it more accessible for medicinal chemistry programs.
Looking forward, tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate continues to show promise as a valuable scaffold in drug discovery. Ongoing research is exploring its application in targeted protein degradation strategies (PROTACs) and covalent inhibitor design. The compound's unique combination of structural features positions it as a versatile tool for addressing current challenges in medicinal chemistry, particularly in the development of selective and metabolically stable therapeutic agents.
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